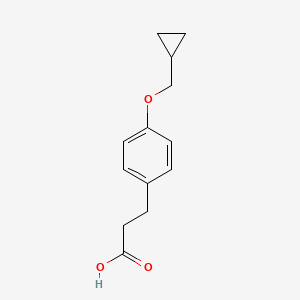
3-(4-Cyclopropylmethoxy-phenyl)-propionic acid
Cat. No. B1370538
M. Wt: 220.26 g/mol
InChI Key: PIGOSVBIKWKLOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08383852B2
Procedure details


To a stirred solution of methyl 4-hydroxyphenylpropanoate (2.41 g, 13.4 mmol) and potassium carbonate (2.76 g, 20 mmol) in 75 mL of 2-butanone at ambient temperature was added in one portion of (bromomethyl)cyclopropane (2.72 g, 20 mmol). The stirred reaction mixture was heated at reflux for 18 hr. HPLC revealed the disappearance of the starting material of methyl 4-hydroxyphenylpropanoate. The mixture was allowed to cool to ambient temperature. The solid was filtered off. The filter cake was washed with acetone. The combined filtrate was concentrated in vacuo to nearly dryness. Methanol was added (10 mL) was added to the residue, followed by the addition of a 2-N aqueous solution of NaOH (25 mL, 50 mmol). The reaction was stirred overnight at about 40° C. HPLC indicated that the saponification was completed, and revealed one single peak signal of the expected carboxylic acid. The reaction mixture was subjected to roto-vaporation to remove methanol. Ice was added to the basic aqueous solution. The acidification with a 30 mL of HCl aqueous 2N solution (60 mmol) led to the immediate precipitation of a white solid. Stirring was continued for an additional 30 min and then the precipitation was filtered off with suction through a sintered glass funnel. The collected solid was successively washed with three 50-mL portions of water, and two 25-mL portions of hexane. The collected solid was dried in vacuo for two days at ambient temperature to afford 1.77 g (60%) of 3-[4-(cyclopropylmethoxy)phenyl]propanoic acid as a white solid.






[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


[Compound]
Name
solution
Quantity
60 mmol
Type
reactant
Reaction Step Five

Yield
60%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH3:13])C(OC)=O)=[CH:4][CH:3]=1.[C:14](=[O:17])([O-])[O-:15].[K+].[K+].Br[CH2:21][CH:22]1[CH2:24][CH2:23]1.[OH-].[Na+].Cl>CC(=O)CC>[CH:22]1([CH2:21][O:1][C:2]2[CH:3]=[CH:4][C:5]([CH2:8][CH2:13][C:14]([OH:15])=[O:17])=[CH:6][CH:7]=2)[CH2:24][CH2:23]1 |f:1.2.3,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.41 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=C1)C(C(=O)OC)C
|
|
Name
|
|
|
Quantity
|
2.76 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
2.72 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC1CC1
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(CC)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=C1)C(C(=O)OC)C
|
Step Three
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
[Compound]
|
Name
|
carboxylic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
60 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred overnight at about 40° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The stirred reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 18 hr
|
|
Duration
|
18 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter cake was washed with acetone
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The combined filtrate was concentrated in vacuo to nearly dryness
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Methanol was added (10 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove methanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Ice was added to the basic aqueous solution
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued for an additional 30 min
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the precipitation
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered off with suction through a sintered glass funnel
|
WASH
|
Type
|
WASH
|
|
Details
|
The collected solid was successively washed with three 50-mL portions of water, and two 25-mL portions of hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The collected solid was dried in vacuo for two days at ambient temperature
|
|
Duration
|
2 d
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)COC1=CC=C(C=C1)CCC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.77 g | |
| YIELD: PERCENTYIELD | 60% | |
| YIELD: CALCULATEDPERCENTYIELD | 60% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
